copper;2,6-dibromopyridine;hydron;tetrachloride
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Overview
Description
Copper;2,6-dibromopyridine;hydron;tetrachloride is a complex compound that combines copper with 2,6-dibromopyridine and tetrachloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,6-dibromopyridine;hydron;tetrachloride typically involves the reaction of 2,6-dibromopyridine with copper salts in the presence of a suitable solvent. One common method is the copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: Copper;2,6-dibromopyridine;hydron;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,6-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the copper complex or oxidized organic substrates.
Scientific Research Applications
Copper;2,6-dibromopyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in C–N bond-forming reactions.
Biology and Medicine: Investigated for its potential antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of copper;2,6-dibromopyridine;hydron;tetrachloride involves its ability to facilitate electron transfer and catalyze chemical reactions. The copper center plays a crucial role in these processes, often cycling between different oxidation states to mediate redox reactions . The compound’s structure allows it to interact with various molecular targets, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Copper;2,2’6’,2’'-terpyridine;hydron;tetrachloride: Similar in structure but with different ligands, leading to distinct chemical properties and applications.
Copper;2,6-dichloropyridine;hydron;tetrachloride: Similar halogenated pyridine ligand but with chlorine instead of bromine, affecting reactivity and selectivity in reactions.
Uniqueness: Copper;2,6-dibromopyridine;hydron;tetrachloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific catalytic and synthetic applications where selectivity and control are crucial .
Properties
CAS No. |
118963-02-3 |
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Molecular Formula |
C10H8Br4Cl4CuN2 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
copper;2,6-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
HAWJGKVOKQUXIQ-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC(=NC(=C1)Br)Br.C1=CC(=NC(=C1)Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
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